molecular formula C9H18N2O2 B2624135 2-acetamido-N,3,3-trimethylbutanamide CAS No. 82320-43-2

2-acetamido-N,3,3-trimethylbutanamide

Cat. No. B2624135
CAS RN: 82320-43-2
M. Wt: 186.255
InChI Key: QVSDVIJQXZTBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N,3,3-trimethylbutanamide is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.255 .

Mechanism of Action

Target of Action

The primary targets of 2-acetamido-N,3,3-trimethylbutanamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The mode of action of This compound As research progresses, more information about how this compound interacts with its targets will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound are currently under investigation. As more research is conducted, a clearer picture of the compound’s effects will emerge .

Safety and Hazards

The safety and hazards associated with 2-acetamido-N,3,3-trimethylbutanamide are not fully detailed in the search results .

properties

IUPAC Name

2-acetamido-N,3,3-trimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6(12)11-7(8(13)10-5)9(2,3)4/h7H,1-5H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSDVIJQXZTBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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